2-(Piperazin-1-yl)pyridin-4-amine
Overview
Description
2-(Piperazin-1-yl)pyridin-4-amine is a heterocyclic organic compound that features a piperazine ring attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
The primary targets of 2-(Piperazin-1-yl)pyridin-4-amine are the Histamine H3 and Sigma-1 Receptors . These receptors play a crucial role in various physiological functions. The Histamine H3 receptor is involved in the release and synthesis of histamine and other neurotransmitters, while the Sigma-1 receptor is involved in modulating the function of other proteins.
Mode of Action
This compound interacts with its targets, the Histamine H3 and Sigma-1 receptors, acting as an antagonist . This means it binds to these receptors and inhibits their activity. The compound’s interaction with these receptors results in changes in cellular signaling pathways, leading to its therapeutic effects.
Biochemical Pathways
Given its antagonistic action on the histamine h3 and sigma-1 receptors, it can be inferred that it affects the histaminergic and sigma-1 receptor mediated signaling pathways . The downstream effects of these pathways can influence various physiological functions, including pain perception, cognitive function, and potentially others.
Pharmacokinetics
The presence of the piperazine moiety may facilitate its passage through biological membranes, enhancing its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with multiple targets. As an antagonist of the Histamine H3 and Sigma-1 receptors, it can modulate neurotransmitter release and cellular signaling, potentially leading to changes in pain perception, cognitive function, and other physiological processes .
Biochemical Analysis
Biochemical Properties
These compounds contain a pyridinylpiperazine skeleton, which consists of a pyridine linked to a piperazine by a bond .
Cellular Effects
Some related compounds have shown significant activity against certain cells
Molecular Mechanism
It is suggested that the electron-withdrawing groups of this compound facilitate amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)pyridin-4-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Subsequent deprotection steps yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of solid-phase synthesis and photocatalytic synthesis methods has also been explored to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings .
Scientific Research Applications
2-(Piperazin-1-yl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as an anti-tubercular agent and other therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit various pharmacological activities.
Pyridine derivatives: Compounds such as pyridoxine (vitamin B6) and nicotinamide (vitamin B3) are well-known pyridine derivatives with significant biological roles.
Uniqueness
2-(Piperazin-1-yl)pyridin-4-amine is unique due to its combined piperazine and pyridine structure, which allows it to interact with a diverse range of biological targets and participate in various chemical reactions. This dual functionality makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-piperazin-1-ylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXJHLNATIXDLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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